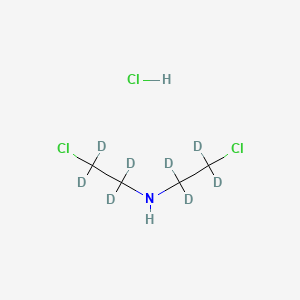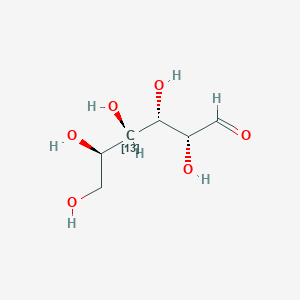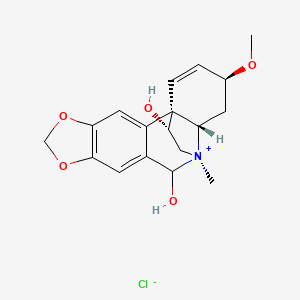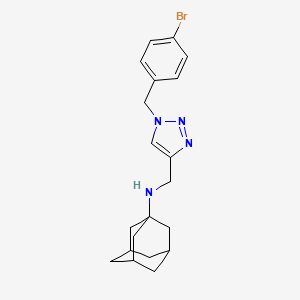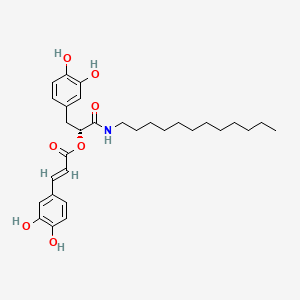
Sulfo DBCO-PEG4-Maleimide (TEA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo DBCO-PEG4-Maleimide (TEA) is a water-soluble click chemistry reagent that contains a maleimide group and a dibenzylcyclooctyne (DBCO) moiety. The hydrophilic polyethylene glycol (PEG) spacer arm improves solubility in aqueous buffers. The maleimide group specifically and efficiently reacts with thiols to form stable thioether bonds, while the DBCO moiety is commonly used for copper-free click chemistry reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfo DBCO-PEG4-Maleimide (TEA) is synthesized by reacting a maleimide compound with a PEG linker and a DBCO moiety. The reaction typically involves dissolving the maleimide compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a concentration of 5-20 mM. The PEG linker and DBCO moiety are then added to the solution, and the reaction mixture is incubated at room temperature for 1-2 hours .
Industrial Production Methods
In industrial settings, the production of Sulfo DBCO-PEG4-Maleimide (TEA) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified using techniques such as desalting or dialysis to remove any unreacted reagents .
Análisis De Reacciones Químicas
Types of Reactions
Sulfo DBCO-PEG4-Maleimide (TEA) undergoes several types of chemical reactions, including:
Thiol-Maleimide Reaction: The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO moiety undergoes SPAAC with molecules containing azide groups, forming stable triazole linkages.
Common Reagents and Conditions
Thiol-Maleimide Reaction: Common reagents include reducing agents such as immobilized tris(2-carboxyethyl)phosphine (TCEP) disulfide reducing gel.
Major Products Formed
Aplicaciones Científicas De Investigación
Sulfo DBCO-PEG4-Maleimide (TEA) has a wide range of scientific research applications, including:
Mecanismo De Acción
Sulfo DBCO-PEG4-Maleimide (TEA) exerts its effects through two primary mechanisms:
Comparación Con Compuestos Similares
Sulfo DBCO-PEG4-Maleimide (TEA) can be compared with other similar compounds, such as:
Sulfo DBCO-PEG4-Maleimide: Similar in structure and function, but without the TEA component.
Maleimide-PEG4-DBCO: Another PEG-based linker with similar reactivity towards thiols and azides.
Uniqueness
Sulfo DBCO-PEG4-Maleimide (TEA) is unique due to its combination of a maleimide group, a PEG spacer, and a DBCO moiety, which provides enhanced solubility, stability, and reactivity in aqueous buffers. This makes it highly versatile for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C45H62N6O13S |
|---|---|
Peso molecular |
927.1 g/mol |
Nombre IUPAC |
1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C39H47N5O13S.C6H15N/c45-34(14-18-43-36(47)11-12-37(43)48)40-17-20-55-22-24-57-26-25-56-23-21-54-19-15-35(46)42-27-33(58(51,52)53)39(50)41-16-13-38(49)44-28-31-7-2-1-5-29(31)9-10-30-6-3-4-8-32(30)44;1-4-7(5-2)6-3/h1-8,11-12,33H,13-28H2,(H,40,45)(H,41,50)(H,42,46)(H,51,52,53);4-6H2,1-3H3 |
Clave InChI |
MTAIVIDQGSMDTM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
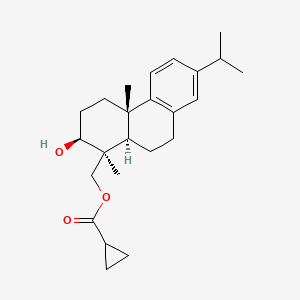

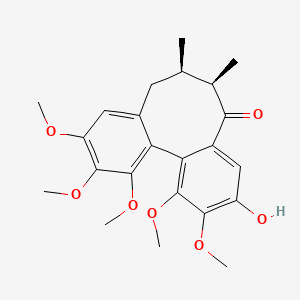



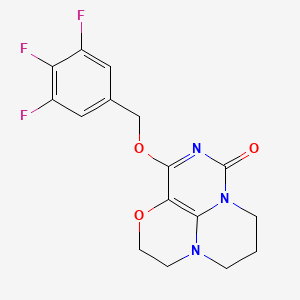
![[(2R)-3-[2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12391556.png)
